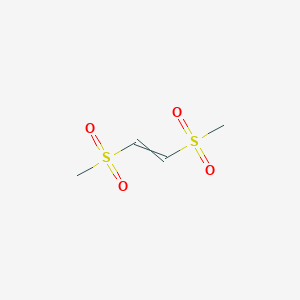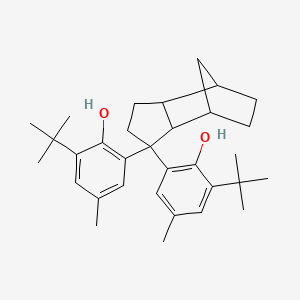
Phenol, 2,2'-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] is a complex organic compound with a unique structure It is characterized by the presence of phenol groups attached to an octahydro-4,7-methano-1H-indenediyl core, with additional tert-butyl and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] typically involves multi-step organic reactions. The starting materials often include phenol derivatives and specific reagents to introduce the octahydro-4,7-methano-1H-indenediyl core. Common synthetic routes may involve:
Aldol condensation: To form the core structure.
Hydrogenation: To saturate the core, making it octahydro.
Substitution reactions: To introduce tert-butyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing reactors and controlled environments to ensure high yield and purity. The process may include:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For efficient large-scale production.
Purification steps: Such as distillation and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield quinones or other oxidized derivatives.
Reduction: May yield fully saturated hydrocarbons.
Substitution: May yield halogenated phenols or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] involves its interaction with specific molecular targets and pathways. The phenol groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The unique structure of the compound allows it to fit into specific binding sites, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[4-methyl-]
- Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-]
Uniqueness
Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] is unique due to the presence of both tert-butyl and methyl groups, which can influence its chemical reactivity and interactions. This structural uniqueness makes it a valuable compound for specific applications where these substituents play a crucial role.
Eigenschaften
CAS-Nummer |
41699-00-7 |
|---|---|
Molekularformel |
C32H44O2 |
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
2-tert-butyl-6-[3-(3-tert-butyl-2-hydroxy-5-methylphenyl)-3-tricyclo[5.2.1.02,6]decanyl]-4-methylphenol |
InChI |
InChI=1S/C32H44O2/c1-18-13-23(30(3,4)5)28(33)25(15-18)32(12-11-22-20-9-10-21(17-20)27(22)32)26-16-19(2)14-24(29(26)34)31(6,7)8/h13-16,20-22,27,33-34H,9-12,17H2,1-8H3 |
InChI-Schlüssel |
ONZURRLDIFNDKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C2(CCC3C2C4CCC3C4)C5=C(C(=CC(=C5)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,5-trione](/img/structure/B14665619.png)
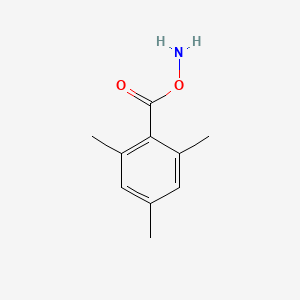
![2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14665637.png)
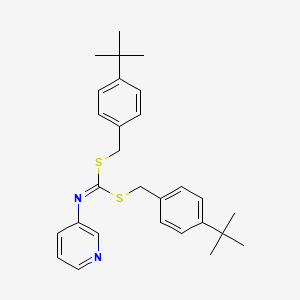
![N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14665647.png)
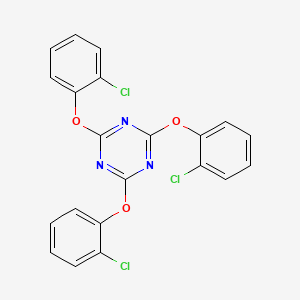
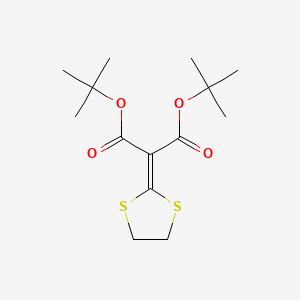

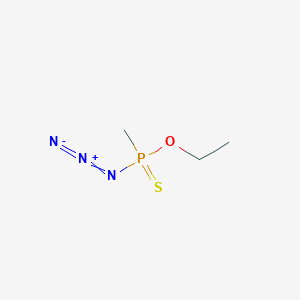
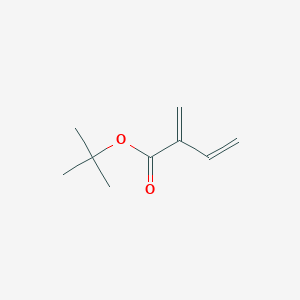

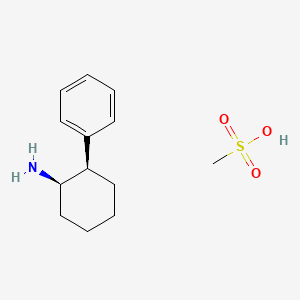
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)
